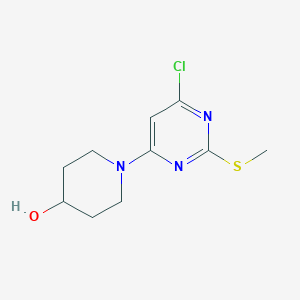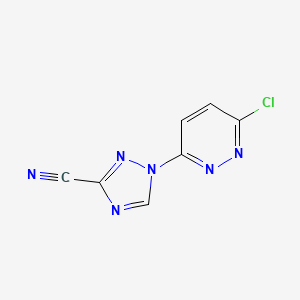
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, as well as a piperidine ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with a thiol reagent to introduce the methylsulfanyl group. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the progress of the reaction and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-carbamic acid tert-butyl ester
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the hydroxyl group on the piperidine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Eigenschaften
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-12-8(11)6-9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLPHLJLUIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

![7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2362993.png)

![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)
![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)






![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
